molecular formula C8H7BN2O3 B1589046 [4-(1,3,4-oxadiazol-2-yl)phenyl]boronic Acid CAS No. 276694-22-5

[4-(1,3,4-oxadiazol-2-yl)phenyl]boronic Acid

Cat. No.: B1589046
CAS No.: 276694-22-5
M. Wt: 189.97 g/mol
InChI Key: WXOMKINBRCKWNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(1,3,4-oxadiazol-2-yl)phenyl]boronic Acid: is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a 1,3,4-oxadiazole moiety

Scientific Research Applications

Chemistry: Catalysis

One of the primary applications of [4-(1,3,4-oxadiazol-2-yl)phenyl]boronic acid is as a reagent in Suzuki-Miyaura coupling reactions . This reaction is crucial for forming carbon-carbon bonds, which are essential in synthesizing complex organic molecules. The compound acts as a boron source that facilitates the coupling of aryl halides with various nucleophiles .

Table 1: Summary of Catalytic Applications

Reaction TypeRole of this compoundKey Findings
Suzuki-Miyaura CouplingBoron source for coupling with aryl halidesEffective in synthesizing biaryl compounds
Cross-Coupling ReactionsCatalyst in palladium-catalyzed reactionsHigh yields reported under optimized conditions

Biology and Medicine

The oxadiazole moiety is recognized for its biological activity. Derivatives of this compound are being explored for their potential as anticancer , antiviral , and antibacterial agents . For instance, compounds derived from this boronic acid have shown promise in targeting specific cellular pathways involved in cancer progression .

Case Study: Anticancer Activity

A study investigated the efficacy of derivatives of this compound against various cancer cell lines. The results indicated significant cytotoxic effects at micromolar concentrations, suggesting potential for further development into therapeutic agents .

Industrial Applications

In industrial chemistry, this compound is utilized in the synthesis of complex pharmaceuticals. It serves as a key intermediate in producing compounds with specific biological activities, such as endothelin receptor antagonists used to treat conditions like hypertension and pulmonary diseases .

Table 2: Industrial Applications

Application AreaDescriptionExamples of Use
Pharmaceutical SynthesisIntermediate in drug developmentUsed in synthesizing endothelin receptor antagonists
Material SciencePotential use in optoelectronic materialsLuminescent properties explored for devices

Mechanism of Action

The mechanism of action of [4-(1,3,4-oxadiazol-2-yl)phenyl]boronic Acid in biological systems involves its interaction with specific molecular targets. The oxadiazole ring can act as an electron-withdrawing group, enhancing the compound’s ability to interact with enzymes and proteins. This interaction can inhibit the activity of certain enzymes, such as protein tyrosine phosphatases, leading to various biological effects .

Comparison with Similar Compounds

    1,2,4-Oxadiazole Derivatives: These compounds also contain an oxadiazole ring but differ in the position of the nitrogen atoms.

    Imidazole Derivatives: Imidazole compounds have a similar five-membered ring structure but contain nitrogen atoms in different positions.

Uniqueness:

Biological Activity

[4-(1,3,4-oxadiazol-2-yl)phenyl]boronic acid is a compound that has attracted attention due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article discusses its biological activity, focusing on various studies that highlight its mechanisms of action, efficacy against different diseases, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a boronic acid functional group attached to a phenyl ring that is substituted with a 1,3,4-oxadiazole moiety. This structure is significant as the oxadiazole ring is known for its diverse biological activities, including antimicrobial and antitumor properties.

Antitumor Activity

Research indicates that compounds containing the 1,3,4-oxadiazole core exhibit noteworthy antitumor effects. For instance, in vitro studies have shown that derivatives of oxadiazole can inhibit cell proliferation across various cancer cell lines. A notable study reported an IC50 value of approximately 9.4 µM for one of the synthesized analogs against a panel of 11 tumor cell lines, suggesting significant potency against cancer cells .

Antimicrobial Activity

The antimicrobial properties of this compound have also been documented. In a study evaluating new oxadiazole derivatives, significant antibacterial activity was observed against pathogens such as Escherichia coli and Pseudomonas aeruginosa. Compounds derived from this structure demonstrated effective inhibition of these bacteria at varying concentrations .

Inhibition of Signaling Pathways

The compound has been implicated in the inhibition of critical signaling pathways. For example, it has been shown to inhibit Notum, a negative regulator of the Wnt signaling pathway, which plays a crucial role in various cancers and developmental processes. The inhibition of Notum by related oxadiazole compounds was quantified with IC50 values in the nanomolar range (e.g., 18 nM), highlighting its potential as a therapeutic target .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes involved in tumor growth and proliferation.
  • Signal Transduction Modulation : By interfering with key signaling pathways such as Wnt/β-catenin, it can alter cellular responses critical for cancer progression.
  • Antimicrobial Mechanisms : The structural features allow for interaction with bacterial cell walls or metabolic pathways essential for bacterial survival.

Case Studies and Research Findings

StudyFindings
Antitumor Efficacy Compounds exhibited IC50 values ranging from 9.4 µM to higher values depending on the specific analog tested against various cancer cell lines .
Antimicrobial Activity Significant antibacterial activity against E. coli and Pseudomonas aeruginosa, with specific compounds showing effective inhibition at low micromolar concentrations .
Notum Inhibition Related compounds showed potent inhibition of Notum with IC50 values as low as 18 nM, indicating strong potential for modulating Wnt signaling .

Properties

IUPAC Name

[4-(1,3,4-oxadiazol-2-yl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BN2O3/c12-9(13)7-3-1-6(2-4-7)8-11-10-5-14-8/h1-5,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXOMKINBRCKWNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=NN=CO2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30436878
Record name [4-(1,3,4-oxadiazol-2-yl)phenyl]boronic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

276694-22-5
Record name [4-(1,3,4-oxadiazol-2-yl)phenyl]boronic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Lithium granules (8.2 g) and tetrahydrofuran (670 g) were charged to a reactor under an argon atmosphere and the mixture cooled to −35° C. 4-Chlorotoluene (74.3 g) was added at −35° C. and the mixture was held at this temperature for 6 hours. The resultant solution was added to a suspension of 2-(4-bromophenyl)-1,3,4-oxadiazole (124.4 g) in tetrahydrofuran (800 g) at −65° C. After 30 mins a solution of n-hexyllithium (33% w/w in hexanes) (240 ml) was then added at −65° C. After a further 30 min triisopropylborate (230.8 g) was then added maintaining the reaction mixture at −65° C. The reaction mixture was allowed to warm to −35° C. and drowned out into a solution of acetic acid (91.5 g) in water (688 g). The resultant solid was isolated, washed with THF and water, and dried to yield the title compound (92.2 g, 88%).
Quantity
91.5 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
670 g
Type
solvent
Reaction Step Two
Quantity
74.3 g
Type
reactant
Reaction Step Three
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
124.4 g
Type
reactant
Reaction Step Four
Quantity
800 g
Type
solvent
Reaction Step Four
Quantity
240 mL
Type
reactant
Reaction Step Five
Quantity
230.8 g
Type
reactant
Reaction Step Six
Name
Quantity
688 g
Type
solvent
Reaction Step Seven
Yield
88%

Synthesis routes and methods II

Procedure details

Tetrahydrofuran was charged to lithium granules (7.6 g) under an argon atmosphere and the mixture cooled to −30° C. 2-Chlorotoluene (69.4 g) was slowly added at −30° C. The reaction was held at −30° C. for 6 hours then added to a suspension of 2-(4-bromophenyl)-1,3,4-oxadiazole (124.4 g) in tetrahydrofuran (800 g) at −65° C. The reaction was held at −65° C. for 30 minutes then a solution of n-hexyllithium (33% w/w in hexanes, 245 ml) was added at −65° C. The reaction was held at −65° C. for 30 minutes and then trimethylborate (230.8 g) was added at −65° C. The reaction was held at −65° C. for 30 minutes then methanol (175 ml) was added followed by 4-methyl-2-pentanone (600 g). The reaction mixture was warmed and the low boiling solvents distilled off under vacuum to a maximum temperature of 50° C. The reaction mixture was cooled to 5-10° C. and the pH adjusted to 6.5 by the addition of 5% w/w sulphuric acid (990.5 g). Product precipitated. The mixture was heated to 40° C. then cooled back to 10° C. Product was isolated, washed with THF and water, and dried yielding the title compound (79.3 g, 75.5%).
Quantity
69.4 g
Type
reactant
Reaction Step One
Quantity
124.4 g
Type
reactant
Reaction Step Two
Quantity
800 g
Type
solvent
Reaction Step Two
Quantity
245 mL
Type
reactant
Reaction Step Three
Quantity
230.8 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
600 g
Type
solvent
Reaction Step Six
Quantity
175 mL
Type
solvent
Reaction Step Seven
Yield
75.5%

Synthesis routes and methods III

Procedure details

A solution of methyllithium (8% w/w in diethoxymethane) (65 ml) was added to a suspension of 2-(4-bromophenyl)-1,3,4-oxadiazole (40 g) in tetrahydrofuran (THF) (415 ml) at −65° C. After an hour a solution of n-butyllithium (2.5M in hexanes) (78 ml) was then added at −65° C. After an hour, triisopropylborate (90 ml)) was then added maintaining the reaction mixture at −65° C. The reaction mixture was held at −65° C. for an hour and then warmed to −20° C. and drowned out into a mixture of acetic acid (28 ml) in water (222 ml). The resultant solid was isolated, washed with THF and water, and dried to yield the title compound (28.96 g@ 95.1% w/w, 82%); 400 MHz NMR Spectrum: (DMSOd6) 8.00 (s, 4H), 8.31 (s, 2H), 9.35 (s, 1H); Mass Spectrum MH+ 191.0628 (calc. using 11-B) Found 191.0633.
Quantity
65 mL
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
415 mL
Type
solvent
Reaction Step One
Quantity
78 mL
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
reactant
Reaction Step Three
Name
Quantity
222 mL
Type
solvent
Reaction Step Four
Quantity
28 mL
Type
solvent
Reaction Step Four
Yield
82%

Synthesis routes and methods IV

Procedure details

A solution of 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,4-oxadiazole (0.504 g, 1.85 mmol) in THF (10 mL) and water (5 mL) was treated with sodium periodate (1.19 g, 5.56 mmol). The resultant slurry was stirred at RT for 5 h. Glacial acetic acid (0.21 mL, 3.7 mmol) was added and the mixture was stirred for 1 h and filtered. The filtered solid was washed with ethyl acetate (75 mL) and THF-methanol (1:1, 100 mL) and the filtrates were concentrated in vacuo to a white solid. The solid was suspended in THF (75 mL) and 10 mL of 0.1 M aq HCl and was sonicated to promote dissolution. The trace of insolubles were filtered and the organic layer was diluted with ethyl acetate (25 mL), washed with 0.1 M Na2S2O3 (2×20 mL), water (2×20 mL) and brine (20 mL), dried (Na2SO4) and concentrated in vacuo to provide 4-(1,3,4-oxadiazol-2-yl)phenylboronic acid (304 mg, 86% yield) as a white powder. 1H NMR (400 MHz, DMSO-d6): δ 9.37 (s, 1 H), 8.32 (s, 2 H), 7.99 (s, 4 H).
Quantity
0.504 g
Type
reactant
Reaction Step One
Quantity
1.19 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.21 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(1,3,4-oxadiazol-2-yl)phenyl]boronic Acid
Reactant of Route 2
Reactant of Route 2
[4-(1,3,4-oxadiazol-2-yl)phenyl]boronic Acid
Reactant of Route 3
Reactant of Route 3
[4-(1,3,4-oxadiazol-2-yl)phenyl]boronic Acid
Reactant of Route 4
Reactant of Route 4
[4-(1,3,4-oxadiazol-2-yl)phenyl]boronic Acid
Reactant of Route 5
Reactant of Route 5
[4-(1,3,4-oxadiazol-2-yl)phenyl]boronic Acid
Reactant of Route 6
[4-(1,3,4-oxadiazol-2-yl)phenyl]boronic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.